6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring with an oxygen atom attached to the nitrogen in the pyridine ring
Scientific Research Applications
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Chemistry: : The compound is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for the development of new materials .
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Biology: : Some derivatives of this compound exhibit biological activities such as hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 .
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Medicine: : The compound is a key intermediate in the synthesis of cefpirome, a cephalosporin antibiotic .
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Industry: : The compound and its derivatives are used as corrosion inhibitors for carbon steel in acidic environments .
Mechanism of Action
Target of Action
The primary targets of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a chemical compound, it likely interacts with its targets through chemical reactions, possibly involving oxidation processes
Biochemical Pathways
Given its chemical structure, it may be involved in oxidation reactions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Multicomponent Condensation: : One of the methods to synthesize 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
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Cyclocondensation Reaction: : Another synthetic route involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst .
Industrial Production Methods
Industrial production methods for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the CH2 group adjacent to the pyridine moiety. For example, manganese-catalyzed oxidation using Mn(OTf)2 and t-BuOOH in water has been reported .
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Substitution: : The compound can participate in substitution reactions, particularly involving the nitrogen atom in the pyridine ring. Common reagents for these reactions include alkylating agents such as benzyl chloride and 1,2-dibromoethane .
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Substitution: Alkylating agents like benzyl chloride and 1,2-dibromoethane in the presence of a base such as triethylamine.
Major Products Formed
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide can be compared with other similar compounds such as:
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5H-1-Pyrindine, 6,7-dihydro-: : This compound has a similar fused ring system but lacks the oxygen atom attached to the nitrogen in the pyridine ring .
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5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: : This compound features a pyrazine ring instead of a pyridine ring and has a methyl group at the 5-position .
The presence of the oxygen atom in this compound imparts unique chemical properties and reactivity compared to these similar compounds.
Properties
IUPAC Name |
1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLCBYOXMDACSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522492 | |
Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90685-58-8 | |
Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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